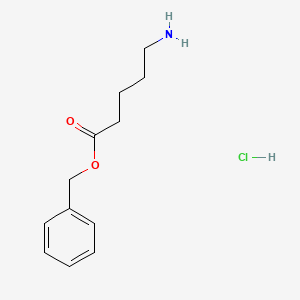
N,N,6-trimethyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N,N,6-trimethyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-amine” is a chemical compound with the molecular formula C11H13N7O2. It belongs to the class of pyrimidin-4-amine derivatives .
Synthesis Analysis
The synthesis of pyrimidin-4-amine derivatives, including “N,N,6-trimethyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-amine”, often involves the use of bioisosterism . Bioisosterism is a strategy in medicinal chemistry where researchers replace a part of a molecule with a bioisostere to create a new compound . The new compounds are then tested for their biological activity .Aplicaciones Científicas De Investigación
- Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, affects millions of people globally. Research has shown that some hydrazine-coupled pyrazoles, including our compound, exhibit potent antileishmanial activity. Specifically, compound 13 demonstrated superior antipromastigote activity, outperforming standard drugs like miltefosine and amphotericin B deoxycholate .
- Compound 14 and 15 exhibited significant inhibition effects against Plasmodium berghei, with 70.2% and 90.4% suppression, respectively .
- Indole derivatives play a crucial role in plant biology. While our compound is not directly related to indole, understanding its effects on plant growth and development could be an interesting avenue for further investigation .
- Although not directly studied for cancer, the pyrazole scaffold has been explored for its antitumor properties. Investigating whether our compound exhibits any cytotoxic effects on cancer cells could be worthwhile .
Antileishmanial Activity
Antimalarial Properties
Plant Hormone Research
Cancer Research
Mecanismo De Acción
Target of Action
The primary target of N,N,6-trimethyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine is the LmPTR1 pocket (active site) . This site is known for its role in the antipromastigote activity .
Mode of Action
The compound interacts with its target by fitting into the LmPTR1 pocket . This interaction is characterized by a lower binding free energy of -9.8 kcal/mol , indicating a strong and favorable interaction between the compound and its target.
Biochemical Pathways
It’s known that pyrazole-bearing compounds, like our compound of interest, have diverse pharmacological effects, including potentantileishmanial and antimalarial activities .
Propiedades
IUPAC Name |
N,N,6-trimethyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6O2/c1-7-4-9(14(2)3)13-10(12-7)15-6-8(5-11-15)16(17)18/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIWKFHIYFRVSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,6-trimethyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((4-(benzo[d][1,3]dioxol-5-ylamino)quinazolin-2-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2782678.png)




![Ethyl 1-[3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine-4-carboxylate](/img/structure/B2782685.png)
![(1R,3R,5R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B2782686.png)


![4-[4-(Piperidin-3-ylmethoxy)benzoyl]morpholinehydrochloride](/img/no-structure.png)


![3,5-dimethyl-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2782694.png)
